Ammonium isovalerate

Description

Historical Development of Isovaleric Acid and its Ammonium (B1175870) Salt Synthesis

The story of ammonium isovalerate begins with the discovery of isovaleric acid. French chemist Michel Eugène Chevreul first identified isovaleric acid around 1823. biocrates.com Initially named phocenic acid because it was sourced from dolphin oil, it was later found in the valerian plant (Valeriana officinalis), from which its current name is derived. biocrates.comwikipedia.org The chemical properties of isovaleric acid were first investigated in the 1860s. biocrates.com

Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid with a characteristic pungent odor often compared to cheese or sweaty feet. biocrates.comwikipedia.org It occurs naturally in many foods, including cheese, soy milk, and apple juice, and is a product of the fermentation of the amino acid leucine (B10760876) by gut bacteria. biocrates.comwikipedia.org

The synthesis of ammonium isovalerate is a straightforward acid-base reaction. One historical method involves placing isovaleric acid in a bell jar with dry ammonia (B1221849). aocs.org The acid absorbs the ammonia gas, forming crystals that eventually turn into a colorless, transparent liquid, suggesting the formation of both solid and liquid forms of ammonium isovalerate. aocs.org Another approach involves the reaction of isovaleric acid with an aqueous solution of ammonia. scielo.org.mx

Modern industrial production of isovaleric acid often involves the hydroformylation of isobutylene (B52900) with syngas to create isovaleraldehyde, which is then oxidized to produce isovaleric acid. wikipedia.org This isovaleric acid can then be reacted with ammonia or ammonium hydroxide (B78521) to produce ammonium isovalerate. rsc.org

Academic Significance and Research Trajectory of Ammonium Isovalerate

The academic significance of ammonium isovalerate spans several fields, from microbiology to animal nutrition and materials science.

In the realm of microbiology and anaerobic digestion , isovalerate is recognized as a key intermediate in the breakdown of protein-containing waste. nih.gov Research has investigated the effects of inhibitors, such as ammonium and sulfide, on the microbial communities that degrade isovalerate. nih.govresearchgate.net These studies are crucial for optimizing the efficiency of biogas production and wastewater treatment processes. It has been observed that high concentrations of ammonium can inhibit isovalerate oxidation. nih.gov

In animal nutrition , particularly for ruminants, ammonium salts of branched-chain volatile fatty acids (BCVFAs), including isovalerate, have been studied for their role in improving feed digestibility and milk production. Isovalerate is derived from the degradation of feed protein in the rumen and is utilized by cellulolytic bacteria for growth. researchgate.net Supplementation with isovalerate has been shown to increase the population of beneficial rumen bacteria and enhance enzyme activity, leading to improved nutrient utilization. researchgate.net

The chemical and materials science applications of ammonium isovalerate are also an area of research. For instance, ammonium isovalerate has been used in the synthesis of more complex molecules. scielo.org.mx Furthermore, the compound has been investigated in the context of uranyl complexes, which has potential applications in the nuclear industry. rsc.org A study detailed the synthesis of (NH₄)[(UO₂)(i-C₄H₉COO)₃] through the isothermal evaporation of a solution containing uranyl nitrate, isovaleric acid, and ammonium hydroxide. rsc.org

Additionally, ammonium isovalerate has been mentioned in the context of food additives and flavorings, although this is more of an industrial application than a primary research focus. fsc.go.jpthegoodscentscompany.com A risk assessment report by the Food Safety Commission of Japan mentioned ammonium isovalerate in the context of evaluating the safety of other ammonium-containing additives. fsc.go.jp

The research trajectory for ammonium isovalerate continues to evolve. Ongoing studies are likely to further explore its role in microbial ecosystems, its potential for enhancing agricultural productivity, and its applications in synthetic chemistry and materials science.

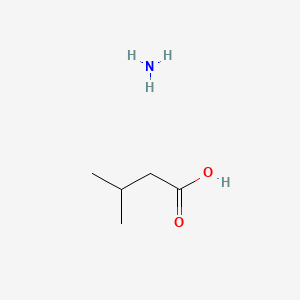

Structure

3D Structure of Parent

Properties

CAS No. |

7563-33-9 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

azanium;3-methylbutanoate |

InChI |

InChI=1S/C5H10O2.H3N/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);1H3 |

InChI Key |

RKCHCKMAQPJXBM-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)O.N |

Canonical SMILES |

CC(C)CC(=O)[O-].[NH4+] |

Other CAS No. |

7563-33-9 |

physical_description |

Deliquescent colourless crystals; sharp, cheesy, yet somewhat sweet aroma |

solubility |

Soluble in water, oils soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ammonium Isovalerate and Its Derivatives

Direct Synthesis Pathways for Ammonium (B1175870) Isovalerate

Ammonium isovalerate, the ammonium salt of isovaleric acid, is most directly formed through a straightforward acid-base neutralization reaction. This process involves the reaction of isovaleric acid (3-methylbutanoic acid) with ammonia (B1221849), typically in the form of ammonium hydroxide (B78521) in an aqueous solution.

Optimization of Reaction Parameters in Ammonium Isovalerate Formation

The formation of ammonium isovalerate via acid-base neutralization is a thermodynamically favorable reaction. However, to ensure high yield and purity for industrial applications, optimization of key reaction parameters is crucial. While specific literature on optimizing ammonium isovalerate synthesis is sparse, principles from analogous ammonium salt production processes, such as ammonium sulfate (B86663) synthesis, can be applied. mathematicsgroup.com Key parameters for optimization would include temperature, pH, and the molar ratio of reactants.

The reaction is exothermic, so controlling the temperature is necessary to prevent the dissociation of the product, as ammonia is volatile. mathematicsgroup.com Maintaining a slightly alkaline pH is essential to ensure the complete neutralization of the isovaleric acid without leaving an excess of volatile ammonia in the final product. The molar ratio of isovaleric acid to the ammonia source must be carefully controlled to drive the reaction to completion and minimize unreacted starting materials.

Table 1: Key Parameters for Optimization in Ammonium Salt Synthesis

| Parameter | Objective | Rationale | Analogous Finding |

|---|---|---|---|

| Temperature | Minimize product dissociation | The synthesis of ammonia is reversible and exothermic; lower temperatures favor product formation, though this slows the reaction rate. mathematicsgroup.com | In related processes, controlling temperature prevents loss of volatile components and side reactions. |

| pH | Ensure complete neutralization | A slightly alkaline final pH ensures the carboxylic acid is fully converted to its salt form. | In ammonium sulfate production, pH is a critical factor for maximizing conversion yield. |

| Reactant Molar Ratio | Maximize yield and purity | A stoichiometric or slight excess of the non-volatile reactant ensures the volatile component (ammonia) is fully consumed. | The ratio of reactants is a primary variable in optimizing esterification yields. scielo.brscielo.br |

| Solvent | Facilitate reaction and purification | An aqueous medium is typical for this acid-base reaction, allowing for easy handling and subsequent isolation of the salt. | Water is a common solvent, but its removal can be necessary to drive equilibrium in related reactions like esterification. scielo.br |

Catalytic Approaches in Ammonium Isovalerate Synthesis

The direct synthesis of ammonium isovalerate from isovaleric acid and ammonia is a rapid, non-catalytic acid-base reaction. Consequently, there is no established catalytic approach for this specific transformation. Catalysis in this context is more relevant to the synthesis of the precursors, such as the industrial Haber-Bosch process for ammonia production, which relies on iron- or ruthenium-based heterogeneous catalysts to fix atmospheric nitrogen. utwente.nlammoniaknowhow.com While modern research explores more sustainable methods for ammonia synthesis, such as using magnesium nitride youtube.com or microwave-assisted catalysis, these processes are for the production of a reactant, not the salt itself. youtube.com The development of catalytic methods for the direct reaction of ammonia is a challenging field, often hampered by catalyst deactivation and the formation of multiple products. nih.gov

Synthesis of Isovalerate Esters and Related Compounds via Ammonium Isovalerate Precursors

Isovaleric acid and its ammonium salt are valuable precursors for the synthesis of a variety of isovalerate esters and other derivatives. These esters are significant in the flavor, fragrance, and pharmaceutical industries. walshmedicalmedia.com

Esterification Reactions Employing Isovaleric Acid or its Ammonium Salt

The most common method for synthesizing isovalerate esters is the Fischer esterification of isovaleric acid with an alcohol. This reversible reaction is typically catalyzed by an acid. While traditional methods use strong mineral acids like sulfuric acid, modern approaches utilize a range of catalysts to improve efficiency and environmental compatibility. scielo.brasianpubs.org

Advanced catalytic systems include:

Homogeneous Transition Metal Complexes : Palladium-based catalysts, such as Pd(Acac)₂-PPh₃-TsOH and PdCl₂(PPh₃)₂ + PPh₃ + p-TsOH, are used in the hydroalkoxycarbonylation of isobutylene (B52900) with alcohols and carbon monoxide to produce isovalerate esters in a single, highly regioselective step. walshmedicalmedia.comresearchgate.netresearchgate.net This method has been used to synthesize ethyl isovalerate and l-menthyl isovalerate with yields up to 99%. google.comresearchgate.net

Ionic Liquids (ILs) : Brønsted acidic ionic liquids, such as [HSO₃-pmim]HSO₄, and sulfonated organic heteropolyacid salts have been employed as recyclable, non-corrosive catalysts. scielo.brasianpubs.org These catalysts have successfully produced butyl isovalerate and isoamyl isovalerate with yields exceeding 92% and 97%, respectively. scielo.brasianpubs.org The use of microwave irradiation in conjunction with ionic liquids can significantly reduce reaction times from hours to minutes. asianpubs.orgresearchgate.net

Biocatalysts (Enzymes) : Immobilized lipases, such as those from Rhizomucor miehei and Candida antarctica, serve as effective biocatalysts for the esterification of isovaleric acid. nih.govresearchgate.nettandfonline.com These enzymatic methods operate under mild conditions and are highly specific, making them a cornerstone of green synthesis. scielo.br

The optimization of reaction parameters, including temperature, substrate molar ratio, and catalyst loading, is critical for maximizing ester yield and has been extensively studied using response surface methodology. scielo.brnih.gov

Table 2: Selected Catalytic Methods for Isovalerate Ester Synthesis

| Ester Product | Alcohol | Catalyst System | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Ethyl isovalerate | Ethanol | Immobilized Rhizomucor miehei lipase | 60°C, 60 h | ~97% (487 mM) | nih.gov |

| Butyl isovalerate | Butanol | Brønsted acidic ionic liquid / Microwave | 110°C, 0.5 h | 92.1% | asianpubs.org |

| Isoamyl isovalerate | Isoamyl alcohol | Sulfonated heteropolyacid salt | Reflux, 2 h | 97.5% | scielo.brscielo.br |

| l-Menthyl isovalerate | l-Menthol | PdCl₂(PPh₃)₂ + PPh₃ + p-TsOH | 100°C, 1.8 MPa | 99.7% | google.com |

| Isovaleric acid α-monoglyceride | Glycerin | Pd(Acac)₂-PPh₃-TsOH | 100°C, 2.0 MPa, 3 h | 18.7% | walshmedicalmedia.com |

Novel Strategies for the Derivatization of the Isovalerate Moiety

Beyond simple esterification, the isovalerate structure can be modified to produce a range of valuable compounds. These derivatization strategies often involve activating the carboxylic acid or modifying the alkyl chain.

α-Halogenation : The α-carbon of isovaleric acid can be halogenated, typically brominated, via the Hell-Volhard-Zelinsky reaction. wikipedia.org This involves reacting isovaleric acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to yield α-bromoisovaleric acid. orgsyn.org This intermediate can then be esterified to produce compounds like ethyl α-bromoisovalerate, a key component in certain sedatives. walshmedicalmedia.comresearchgate.netresearchgate.net A detailed procedure involves saponifying isopropylmalonic ester, followed by acidification and bromination. orgsyn.org

Derivatization for Analysis : For analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS), the carboxyl group of isovaleric acid is often derivatized to enhance detection sensitivity. protocols.io Common derivatization agents include 3-nitrophenylhydrazine (B1228671) (3-NPH) or 2-picolylamine, which react with the carboxylic acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form stable derivatives. researchgate.netdiva-portal.orgnih.gov Another approach involves converting the acid to its acid chloride, which can then be reacted with an alcohol or amine. wikipedia.org

Amidation : The direct conversion of isovalerate esters to amides can be achieved through ammonolysis. Recent studies on related esters show that this reaction can be optimized by controlling temperature and using additives like ammonium acetate (B1210297) to improve selectivity and yield, achieving conversions over 90%. acs.org

Green Chemistry Principles in Isovalerate Synthesis

The synthesis of isovalerates is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve process safety. rsc.org

Key green strategies include:

Use of Safer, Reusable Catalysts : The replacement of corrosive and hazardous mineral acids (e.g., H₂SO₄) with solid acid catalysts, ionic liquids, and ion-exchange resins (e.g., Dowex H+) is a significant advancement. scielo.brasianpubs.orgacademie-sciences.frnih.gov These catalysts are often less toxic, non-corrosive, and can be recovered and reused for multiple reaction cycles, minimizing waste. scielo.brasianpubs.org

Biocatalysis : The use of enzymes, particularly lipases, is a prime example of green chemistry in action. scielo.br Lipases operate under mild temperatures and pressures, exhibit high selectivity (reducing byproducts), and are biodegradable. nih.govresearchgate.net

Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times for esterification from several hours to under 30 minutes, leading to significant energy savings. asianpubs.orgresearchgate.net

Atom Economy : Synthetic routes like the one-step hydroalkoxycarbonylation of isobutylene offer high atom economy by incorporating most of the atoms from the reactants into the final ester product. walshmedicalmedia.comresearchgate.net This contrasts with multi-step syntheses that may involve protecting groups or generate significant waste streams. walshmedicalmedia.com

Table 3: Application of Green Chemistry Principles in Isovalerate Synthesis

| Green Chemistry Principle | Synthetic Strategy | Example | Benefit | Reference(s) |

|---|---|---|---|---|

| Safer/Reusable Catalysts | Use of ionic liquids and heteropolyacids | Synthesis of isoamyl isovalerate using a sulfonated heteropolyacid salt | Catalyst reusable for up to six cycles with minimal loss in activity. | scielo.brscielo.brresearchgate.net |

| Biocatalysis | Enzymatic esterification | Synthesis of ethyl isovalerate using immobilized lipase | Mild reaction conditions, high specificity, biodegradable catalyst. | nih.govscielo.brmdpi.com |

| Design for Energy Efficiency | Microwave-assisted synthesis | Synthesis of butyl isovalerate using microwave irradiation | Reaction time reduced to 0.5 hours from several hours. | asianpubs.orgresearchgate.net |

| High Atom Economy | One-step synthesis from simple feedstocks | Hydroalkoxycarbonylation of isobutylene | Direct formation of isovalerate esters from an inexpensive alkene. | walshmedicalmedia.comresearchgate.net |

Mechanistic and Theoretical Investigations of Ammonium Isovalerate Chemistry

Elucidation of Reaction Mechanisms Involving Ammonium (B1175870) Isovalerate

The reaction mechanisms involving ammonium isovalerate are centered on the reactivity of the isovalerate anion. These include biochemical transformations such as anaerobic digestion and its role as a biosynthetic precursor, as well as its use in synthetic organic chemistry.

Kinetic and thermodynamic data provide fundamental insights into the feasibility and rate of reactions involving the isovalerate anion. Such studies are prevalent in the fields of biocatalysis and chemical synthesis.

In chemical synthesis, the esterification of isovaleric acid (the parent acid of ammonium isovalerate) to produce flavor esters like isoamyl isovalerate has been studied kinetically. These reactions are often catalyzed by enzymes, such as immobilized lipases. Kinetic modeling of these esterification reactions suggests they can follow mechanisms like the random bi-bi mechanism, with inhibition by both the acid and alcohol substrates. researchgate.net The activation energy (Ea) for such transformations provides a measure of the reaction's temperature sensitivity. For example, the transesterification of oils to produce biodiesel, a related reaction type, has been studied to determine activation energies and other thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of activation. mdpi.com

| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) | Key Finding | Reference |

|---|---|---|---|---|---|

| Cinnamyl alcohol + Butyric acid | Immobilized Lipase | Ping-Pong Bi-Bi | - | 90% conversion achieved in 12 hours. researchgate.net | researchgate.net |

| Isoamyl alcohol + Isovaleric acid | Immobilized Lipase (Rhizomucor miehei) | - | - | Maximum yield (>85%) achieved after 144 hours in n-hexane. researchgate.net | researchgate.net |

| Waste Cooking Oil Transesterification | Synthetic Zeolite-A (DH.ZA) | Pseudo-first-order | 32.71 kJ·mol⁻¹ | Efficient catalysis under mild conditions. mdpi.com | mdpi.com |

The isovalerate moiety serves as a crucial building block in both biological and synthetic organic reactions.

In biochemistry, isovalerate is an essential precursor for the synthesis of other molecules. For example, the cellulolytic rumen bacterium Ruminococcus flavefaciens requires isovalerate to synthesize the amino acid leucine (B10760876). asm.org Mechanistic studies using carbon-14 (B1195169) labeled isovalerate have demonstrated that the entire isovalerate carbon skeleton is incorporated into leucine, indicating a unique synthetic pathway. asm.org

In organic synthesis, isovaleric acid and its derivatives are widely used to produce commercially important esters, known for their characteristic fruity aromas. The synthesis of isoamyl isovalerate, which has a banana-like scent, is a common example. This esterification is typically performed by reacting isoamyl alcohol with isovaleric acid. researchgate.net Optimization studies have identified the ideal conditions for maximizing the yield of this reaction, including molar ratios of reactants, catalyst concentration, and reaction time. researchgate.net For instance, using a sulfonated organic heteropolyacid salt as a catalyst, a yield of 97.5% can be achieved. researchgate.net

Kinetic and Thermodynamic Studies of Isovalerate Transformations

Computational Chemistry and Molecular Modeling of Ammonium Isovalerate Systems

Computational methods provide a powerful lens for examining the chemical properties of ammonium isovalerate at a molecular level, offering insights that are often inaccessible through experimental means alone.

While specific quantum chemical studies focusing exclusively on ammonium isovalerate are scarce, the principles can be applied to understand its components. Quantum chemical methods, such as Density Functional Theory (DFT) and its faster variant, Density Functional Tight Binding (DFTB), are instrumental in studying solvated ions. nih.gov Such methods can model the intricate ion-solvent interactions between the ammonium cation, the isovalerate anion, and surrounding water molecules. These simulations help elucidate the solvation structure and its impact on the ions' reactivity. nih.gov

Quantum calculations can also illuminate the electronic structure and bonding within the isovalerate anion. The negative charge is delocalized across the two oxygen atoms of the carboxylate group (COO⁻), a resonance stabilization that dictates its nucleophilic character in reactions like esterification. Theoretical studies on related carboxylates in enzymatic reactions have been used to map out reaction mechanisms and transition states, providing a microscopic view of the catalytic process. rsc.org Similar approaches could be used to model the protonation/deprotonation equilibrium of isovaleric acid in the presence of ammonia (B1221849), a fundamental aspect of the ammonium isovalerate system.

Computational chemistry is frequently used to predict spectroscopic properties and analyze the conformational landscape of molecules. For the isovalerate anion, conformational analysis is crucial as its shape influences its reactivity and interactions.

Theoretical calculations combined with microwave spectroscopy have been used to study the conformations of isovalerate esters. znaturforsch.com These studies reveal that for isovalerates, there are typically two competing low-energy conformers, which are defined by the torsion angle between the carboxylate group and the alkyl chain. znaturforsch.com This conformational flexibility is a key characteristic of the isovalerate structure.

| Conformer Type | Approximate Torsion Angle (O=C-C-C) | Relative Stability | Reference |

|---|---|---|---|

| Conformer 1 | ~20° | Energetically favorable. znaturforsch.com | znaturforsch.com |

| Conformer 2 | ~50° | Energetically favorable. znaturforsch.com | znaturforsch.com |

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for structural elucidation. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the molecular environment and conformation. Positional analysis of triglycerides containing isovaleric acid has been successfully performed using proton NMR in the presence of chemical shift reagents, which helps differentiate between isomers based on the distinct resonance profiles of the isovaleroyl protons. nih.gov Computational methods can predict these NMR chemical shifts, aiding in the assignment of complex spectra and confirming molecular structures determined experimentally. nih.gov

Sophisticated Analytical and Spectroscopic Characterization Techniques for Ammonium Isovalerate Research

Advanced Spectroscopic Methods for Structural Elucidation of Isovalerate Compounds

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For ammonium (B1175870) isovalerate, both ¹H and ¹³C NMR are used to confirm the structure of the isovalerate anion.

In ¹H NMR spectroscopy, the protons in the isovalerate moiety exhibit characteristic chemical shifts and splitting patterns. The two methyl groups attached to the tertiary carbon are diastereotopic and appear as a doublet, while the methine proton appears as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons adjacent to the carboxyl group appear as a doublet. The ammonium (NH₄⁺) protons are often not distinctly observed or may appear as a broad singlet, depending on the solvent and concentration, due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom.

¹³C NMR provides information on the carbon skeleton. The spectrum will show distinct signals for the carboxyl carbon, the methine carbon, the methylene carbon, and the two equivalent methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Research on various isovalerate esters and related compounds provides consistent data for the isovalerate structural component. researchgate.netchemicalbook.comresearchgate.net Based on these findings, the expected NMR data for the isovalerate anion can be compiled.

Table 1: Representative ¹H and ¹³C NMR Data for the Isovalerate Moiety

| Assignment | ¹H NMR (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C NMR (ppm) |

| CH ₃-CH | ~0.95 | Doublet | ~6.5 - 7.0 | ~22.5 |

| CH₃-CH | ~2.10 | Multiplet | - | ~26.0 |

| CH-CH ₂ | ~2.20 | Doublet | ~7.0 | ~43.5 |

| C =O | - | - | - | ~173-175 |

Note: Data is compiled from studies on various isovalerate compounds and is representative. researchgate.netchemicalbook.comresearchgate.nethmdb.ca Actual shifts can vary slightly based on solvent and concentration.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. uib.noneu.edu.tr These techniques probe the vibrational energy levels of molecules, providing a characteristic "fingerprint" spectrum. scielo.org.mx

For ammonium isovalerate, FTIR and Raman spectra reveal key features of both the ammonium cation and the isovalerate anion.

Isovalerate Anion: The most prominent feature is the carboxylate group (COO⁻). Unlike the sharp carbonyl (C=O) stretch seen around 1700-1750 cm⁻¹ in isovaleric acid, the carboxylate salt shows two distinct bands: an asymmetric stretching vibration (νₐₛ) typically between 1550-1610 cm⁻¹ and a symmetric stretching vibration (νₛ) between 1400-1450 cm⁻¹. The C-H stretching vibrations of the isopropyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. researchgate.net Other C-H bending and skeletal vibrations appear in the fingerprint region (below 1500 cm⁻¹). nist.gov

Ammonium Cation: The ammonium ion (NH₄⁺) exhibits characteristic N-H stretching vibrations, which are typically broad and centered around 3000-3300 cm⁻¹. An N-H bending vibration is also observed around 1400-1480 cm⁻¹, which may overlap with the symmetric carboxylate stretch. researchgate.net

Raman spectroscopy is complementary to FTIR. surfacesciencewestern.com While water is a strong absorber in FTIR, it produces a weak Raman signal, making Raman particularly useful for analyzing aqueous samples. spectroscopyonline.comresearchgate.net The symmetric carboxylate stretch often gives a strong Raman signal, while the asymmetric stretch is weaker.

Table 2: Characteristic Vibrational Frequencies for Ammonium Isovalerate

| Frequency Range (cm⁻¹) | Assignment | Technique |

| 3000 - 3300 (broad) | N-H stretching (NH₄⁺) | FTIR, Raman |

| 2870 - 2960 | C-H stretching (alkyl) | FTIR, Raman |

| 1550 - 1610 | Asymmetric COO⁻ stretching | FTIR |

| 1400 - 1480 | N-H bending (NH₄⁺) | FTIR |

| 1400 - 1450 | Symmetric COO⁻ stretching | FTIR, Raman |

Note: Frequencies are approximate and compiled from general spectroscopic principles and data from related compounds. researchgate.netresearchgate.net

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information on molecular weight and structural features through the analysis of fragmentation patterns. slideshare.net

The choice of ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), significantly influences the resulting mass spectrum. nd.edumetwarebio.com

Electron Ionization (EI): This is a "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). shimadzu.com It often leads to extensive fragmentation. For ammonium isovalerate, direct analysis by EI-MS is challenging due to its salt nature and low volatility. However, analysis of its parent acid, isovaleric acid, is common. The molecular ion of isovaleric acid (m/z 102) may be observed, but common fragments include the loss of the hydroxyl group [M-17]⁺, the carboxyl group [M-45]⁺, and cleavage yielding the stable isopropyl cation (m/z 43). nih.govlibretexts.org

Electrospray Ionization (ESI): This is a "soft" ionization technique suitable for polar and ionic compounds, often coupled with High-Performance Liquid Chromatography (LC-MS). metwarebio.com For ammonium isovalerate, ESI would likely detect the isovalerate anion in negative ion mode at m/z 101.06 ([M-H]⁻) and the ammonium cation in positive ion mode at m/z 18.03 ([M+H]⁺). nist.gov Tandem MS (MS/MS) can be used to induce fragmentation of the selected isovalerate ion to confirm its structure. stackexchange.com A common neutral loss from the ammonium adduct of a molecule is ammonia (B1221849) (17 m/z). tutorchase.comaip.org

Table 3: Expected Key Ions in Mass Spectrometry of Isovalerate

| m/z | Ion/Fragment | Ionization Mode | Comment |

| 101 | [C₅H₉O₂]⁻ | ESI (-) | Isovalerate anion |

| 85 | [C₄H₅O₂]⁻ | ESI-MS/MS (-) | Loss of CH₄ from isovalerate |

| 57 | [C₃H₅O]⁻ | ESI-MS/MS (-) | Further fragmentation |

| 102 | [C₅H₁₀O₂]⁺˙ | EI (+) | Molecular ion of isovaleric acid |

| 43 | [C₃H₇]⁺ | EI (+) | Isopropyl cation fragment |

Note: Data compiled from mass spectra of isovaleric acid and related compounds. nist.govnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Chromatographic Separations and Purity Analysis of Ammonium Isovalerate

Chromatography is indispensable for separating ammonium isovalerate from impurities or other components in a mixture, as well as for its quantification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com Direct analysis of ammonium isovalerate by GC is not feasible due to its salt nature and non-volatility. However, GC is widely used for the analysis of isovaleric acid and its more volatile esters. nih.gov

For analysis, isovaleric acid is often derivatized to form a more volatile ester, such as a methyl ester (FAME - fatty acid methyl ester). acs.org This process improves peak shape and allows for lower detection limits. The separation is typically performed on a polar capillary column, such as one with a wax or free fatty acid phase (FFAP) stationary phase. researchgate.net

Temperature programming, where the column temperature is increased during the run, is essential for analyzing samples containing a mixture of volatile fatty acids with different boiling points. chromatographytoday.comchromatographyonline.com A typical program starts at a low temperature to resolve early-eluting compounds and ramps up to elute higher-boiling components in a reasonable time with good peak shape. libretexts.org Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification. researchgate.net

Table 4: Typical GC-MS Parameters for Isovalerate (as methyl ester) Analysis

| Parameter | Condition |

| Column | Polar capillary column (e.g., DB-WAX, FFAP) |

| Injector Temperature | 240 - 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 40-60 °C, Ramp: 5-10 °C/min, Final Temp: 220-240 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Note: These are general parameters; specific conditions may vary based on the exact application and instrument. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for separating, identifying, and quantifying compounds in a liquid mobile phase. mst.or.jp It is well-suited for the direct analysis of non-volatile and ionic compounds like ammonium isovalerate. hplc.eu

Reversed-phase HPLC is the most common mode used. A C18 column is frequently employed, which separates compounds based on their hydrophobicity. nih.govmdpi.com Since ammonium isovalerate is quite polar, the mobile phase typically consists of a high percentage of aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govlmaleidykla.lt The acidic modifier helps to ensure consistent ionization and improve peak shape.

For quantitative analysis, a UV detector can be used, typically at a low wavelength (~210 nm) where the carboxylate group absorbs. mdpi.com However, for higher sensitivity and specificity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is preferred. LC-MS allows for the simultaneous monitoring of the isovalerate anion and, if desired, the ammonium cation, providing definitive identification and quantification. nih.gov

Table 5: Representative HPLC Conditions for Ammonium Isovalerate Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.2 mL/min |

| Detector | UV (210 nm) or Mass Spectrometer (ESI source) |

Note: Conditions are representative and can be optimized for specific analytical needs. nih.govmdpi.comresearchgate.net

Gas Chromatography (GC) Applications in Isovalerate Research

X-ray Crystallography and Solid-State Structural Investigations of Ammonium Isovalerate Complexes

The synthesis of single crystals of (NH₄)[(UO₂)(i-C₄H₉COO)₃] was achieved through the isothermal evaporation of a solution containing uranyl oxide, isovaleric acid, and ammonium hydroxide (B78521). rsc.org The resulting prismatic crystals were then subjected to single-crystal X-ray diffraction analysis to resolve their structure. rsc.orgrsc.org

The crystallographic investigation revealed that the compound (NH₄)[(UO₂)(i-C₄H₉COO)₃] crystallizes in a specific arrangement defined by its unit cell parameters and space group. rsc.org The fundamental building blocks of this crystal are the anionic complex units [UO₂(i-C₄H₉COO)₃]⁻ and the charge-balancing ammonium cations, NH₄⁺. rsc.orgresearchgate.net

A key feature of the structure is the coordination of the isovalerate ligands to the central uranyl (UO₂²⁺) ion. rsc.org Each uranyl ion is coordinated by three isovalerate anions, which act as bidentate ligands, bonding to the uranium atom through both of their oxygen atoms. rsc.org This results in a hexagonal bipyramidal coordination geometry around the uranium atom, with the six oxygen atoms from the three isovalerate ligands forming the equatorial plane of the bipyramid. researchgate.net

A notable aspect of the reported structure is the presence of disorder in the hydrocarbon chains of the isovalerate ligands. rsc.org This is a common phenomenon in crystal structures of molecules with flexible alkyl groups, where the chains can adopt multiple conformations within the crystal lattice. rsc.org

The detailed crystallographic data for the (NH₄)[(UO₂)(i-C₄H₉COO)₃] complex are summarized in the table below.

Crystallographic Data for (NH₄)[(UO₂)(i-C₄H₉COO)₃]

| Parameter | Value |

|---|---|

| Chemical Formula | (NH₄)[(UO₂)(i-C₄H₉COO)₃] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3394(2) |

| b (Å) | 18.2084(4) |

| c (Å) | 12.0199(3) |

| β (°) | 108.851(1) |

| Volume (ų) | 2139.31(8) |

| Z | 4 |

Data sourced from Dalton Transactions, 2018, 47, 1849-1856. rsc.org

This detailed structural analysis of an ammonium isovalerate-containing complex showcases the power of X-ray crystallography in providing a molecular-level understanding of the solid state. The precise data on bond distances, angles, and intermolecular interactions are invaluable for correlating the structure with the physicochemical properties of the material.

Future Research Directions and Emerging Paradigms in Ammonium Isovalerate Chemistry

Development of Sustainable Synthesis Routes for Ammonium (B1175870) Isovalerate

The conventional synthesis of ammonium isovalerate involves the reaction of isovaleric acid with ammonia (B1221849). While straightforward, the sustainability of the entire process hinges on the production methods of these two precursors. Future research is intensely focused on developing green and sustainable routes that minimize environmental impact, reduce reliance on fossil fuels, and improve efficiency. seqens.comkahedu.edu.in

A primary area of investigation is the bio-based production of isovaleric acid. Metabolic engineering of microorganisms such as Escherichia coli and Pseudomonas putida has shown significant promise. ethz.chresearchgate.net By introducing and optimizing specific metabolic pathways, these bacterial cell factories can convert renewable feedstocks like glucose into isovaleric acid. ethz.ch For instance, engineered E. coli strains have achieved isovaleric acid concentrations of up to 32 g/L in bioreactor fermentations. researchgate.net Another avenue involves using natural producers like Propionibacterium freudenreichii, which is known to generate isovaleric acid from the amino acid leucine (B10760876). researchgate.net

Parallel to the greening of isovaleric acid production is the sustainable synthesis of ammonia. The traditional Haber-Bosch process is notoriously energy-intensive and carries a significant carbon footprint. researchgate.netwhiterose.ac.uk The paradigm is shifting towards "green ammonia," which is produced using hydrogen generated via water electrolysis powered by renewable energy sources like solar and wind. rmi.orgfrontiersin.org This process, when coupled with a renewable nitrogen source (air), results in a virtually carbon-free product. rmi.org

Biocatalysis offers another elegant and sustainable approach. The use of enzymes, such as lipases and nitrilases, can facilitate the synthesis of isovaleric acid and its esters under mild conditions, often with high selectivity and reduced waste. researchgate.netresearchgate.net For example, nitrilases can hydrolyze nitriles directly into the corresponding carboxylic acids and ammonia, presenting a potential pathway for green production. researchgate.net Lipase-catalyzed esterification of isovaleric acid is also a well-explored green route for producing valuable derivatives. researchgate.netnih.gov

The table below summarizes emerging sustainable synthesis strategies for the precursors of ammonium isovalerate.

| Component | Sustainable Synthesis Route | Key Features & Research Findings | Relevant Organisms/Catalysts |

| Isovaleric Acid | Metabolic Engineering | Production from renewable feedstocks like glucose. ethz.ch Engineered strains can achieve high titers (e.g., 32 g/L). researchgate.net Side product formation remains a challenge requiring further optimization. ethz.ch | Escherichia coli, Pseudomonas putida ethz.chresearchgate.net |

| Fermentation | Natural production from amino acids (leucine). researchgate.net Utilizes microorganisms found in food products like Swiss cheese. researchgate.net | Propionibacterium freudenreichii researchgate.net | |

| Biocatalysis | Enzymatic hydrolysis of nitriles to carboxylic acids and ammonia. researchgate.net Offers high specificity and mild reaction conditions. researchgate.net | Nitrilases researchgate.net | |

| Ammonia | Green Haber-Bosch | Utilizes hydrogen from water electrolysis powered by renewable energy. rmi.orgfrontiersin.org Significantly reduces the carbon footprint of ammonia production. whiterose.ac.uk | N/A (Electrochemical Process) |

| Electrochemical Synthesis | Direct conversion of agricultural effluents (containing nitrates) into ammonia. rsc.org Achieves high faradaic efficiency (~90%) and stability. rsc.org | Isomer-specific catalysts rsc.org |

Exploration of Novel Applications in Materials Science and Green Technologies

While ammonium isovalerate is known as a flavoring agent, its potential applications extend into advanced materials and green technologies, areas ripe for future exploration. thegoodscentscompany.comnih.gov Research into the functional properties of organic ammonium salts suggests several promising directions.

Biodegradable Polymers: The development of biodegradable polymers is crucial for mitigating plastic pollution. researchgate.netnih.gov These polymers, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs), are often blended with additives to enhance their properties. researchgate.netmdpi.com Quaternary ammonium salts are used to modify natural clays, making them more compatible with polymer matrices in nanocomposites, which can lead to improved mechanical and thermal properties and even influence the rate of biodegradation. researchgate.net Future research could investigate the incorporation of ammonium isovalerate as a functional additive or modifier in biodegradable polymer blends. Its potential role could be to act as a plasticizer, a compatibilizer in blends, or to impart specific properties like antimicrobial activity, drawing from the known applications of other ammonium salts in medical textiles. mdpi.com

Corrosion Inhibitors: Corrosion is a major industrial problem, and there is a growing demand for environmentally friendly corrosion inhibitors. mdpi.com Organic ammonium salts, particularly quaternary ammonium compounds, have been identified as effective corrosion inhibitors for metals like carbon steel in acidic or saline environments. google.commdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. mdpi.comgoogle.com The inhibition efficiency often increases with the concentration of the ammonium salt. The molecular structure, including the nature of the anion and the length of the alkyl chains on the cation, plays a critical role in the inhibitor's effectiveness. mdpi.com Investigating ammonium isovalerate and its derivatives as green corrosion inhibitors is a logical next step, leveraging the established efficacy of this class of compounds.

The table below outlines potential novel applications for ammonium isovalerate.

| Application Area | Potential Function | Scientific Rationale & Research Direction |

| Materials Science | Additive in Biodegradable Polymers | Ammonium salts are used to modify fillers for polymer nanocomposites, improving mechanical and thermal properties. researchgate.net Research is needed to evaluate its effect on properties like flexibility, strength, and biodegradation rate of polymers like PLA or PBAT. mdpi.com |

| Green Technologies | Corrosion Inhibitor | Organic and quaternary ammonium salts are proven to form protective films on metal surfaces, preventing corrosion. google.com Studies should focus on evaluating the inhibition efficiency of ammonium isovalerate on various metals (e.g., steel) in corrosive media and understanding its adsorption mechanism. mdpi.com |

| Green Technologies | Polymerization Inhibitor | Certain ammonium salts, in combination with other compounds like quinone methides, have been shown to inhibit the unwanted polymerization of monomers during manufacturing and storage. google.com This application could be explored for ammonium isovalerate in specific industrial processes. |

| Agriculture | Feed Preservative | Aqueous solutions of ammonium isobutyrate and isobutyric acid are used to prevent mold and mildew on animal feed and silage. google.com Further studies could optimize formulations based on ammonium isovalerate for similar preservative effects. |

Integration of Omics Technologies with Isovalerate Biotransformation Studies

The efficient biological production of isovaleric acid is a cornerstone of sustainable ammonium isovalerate synthesis. However, the metabolic pathways involved are complex and not fully understood. researchgate.net The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling and optimizing these biological processes. biobide.comfrontiersin.org

Genomics provides the complete genetic blueprint of a production organism, allowing researchers to identify all potential genes involved in isovalerate biosynthesis and its regulation. frontlinegenomics.com

Transcriptomics reveals which genes are actively being expressed under specific conditions, offering a dynamic view of the cell's response to genetic modifications or changes in the fermentation environment. biobide.com

Proteomics identifies and quantifies the full set of proteins (the "workhorses" of the cell), providing direct insight into the enzymes and regulatory proteins carrying out the metabolic functions. frontlinegenomics.com

Metabolomics analyzes the complete profile of small-molecule metabolites, including isovaleric acid and any competing byproducts. nih.govnih.gov This provides a direct readout of the metabolic phenotype and can help identify bottlenecks in the production pathway. nih.gov

By integrating data from these different omics levels, researchers can build comprehensive models of the cellular metabolism. frontiersin.org For example, a metabolomics study on engineered E. coli for succinate (B1194679) production identified isovaleric acid as one of the metabolites whose concentration changed significantly in response to genetic modifications. nih.govnih.gov This demonstrates the power of omics to uncover non-obvious metabolic shifts.

Future research will focus on using a multi-omics approach to guide the rational design of microbial strains for enhanced isovaleric acid production. frontiersin.org This involves identifying rate-limiting enzymatic steps, pinpointing pathways that divert resources to unwanted byproducts, and discovering novel regulatory elements that can be targeted to channel metabolic flux towards isovaleric acid. ethz.chresearchgate.net

The following table details the role of each omics technology in advancing isovalerate biotransformation.

| Omics Technology | Primary Focus | Application in Isovalerate Biotransformation Studies |

| Genomics | DNA; Complete genetic code | Identify genes for isovalerate biosynthesis, degradation, and regulation. frontlinegenomics.com Provide the foundational blueprint for metabolic engineering. frontiersin.org |

| Transcriptomics | RNA; Gene expression | Quantify the expression levels of key pathway genes under different production conditions. biobide.com Reveal regulatory responses to genetic or environmental changes. |

| Proteomics | Proteins; Functional machinery | Quantify the abundance of metabolic enzymes and regulatory proteins. frontlinegenomics.comresearchgate.net Directly assess the functional state of the engineered pathways. |

| Metabolomics | Metabolites; Phenotypic output | Measure intracellular and extracellular concentrations of isovaleric acid, precursors, and byproducts. nih.govnih.gov Identify metabolic bottlenecks and pathway inefficiencies. nih.gov |

| Multi-Omics Integration | Systems-level understanding | Correlate genetic changes with functional outputs (proteins, metabolites) to build predictive models of metabolism and guide rational strain engineering. frontiersin.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.